molecular formula C7H9IN2O B14837326 6-(2-Aminoethyl)-4-iodopyridin-2-OL

6-(2-Aminoethyl)-4-iodopyridin-2-OL

Cat. No.: B14837326
M. Wt: 264.06 g/mol
InChI Key: ZQUHOLFOBNGFIJ-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-4-iodopyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 6th position, an iodine atom at the 4th position, and a hydroxyl group at the 2nd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminoethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions. The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-aminoethanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-(2-Aminoethyl)pyridin-2-OL.

    Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 6-(2-Aminoethyl)-4-iodopyridin-2-one.

    Reduction: Formation of 6-(2-Aminoethyl)pyridin-2-OL.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Aminoethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological molecules, such as enzymes and receptors, potentially inhibiting or activating their functions. The iodine atom and hydroxyl group contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Aminoethyl)pyridin-2-OL: Lacks the iodine atom, resulting in different reactivity and biological activity.

    4-Iodo-2-hydroxypyridine: Lacks the aminoethyl group, affecting its ability to interact with biological molecules.

    2-Aminoethyl-4-iodopyridine: Lacks the hydroxyl group, influencing its chemical properties and reactivity.

Uniqueness

6-(2-Aminoethyl)-4-iodopyridin-2-OL is unique due to the combination of the aminoethyl group, iodine atom, and hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

6-(2-aminoethyl)-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C7H9IN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11)

InChI Key

ZQUHOLFOBNGFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CCN)I

Origin of Product

United States

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